![molecular formula C9H10O3 B156774 Methyl 2-(3-hydroxyphenyl)acetate CAS No. 42058-59-3](/img/structure/B156774.png)
Methyl 2-(3-hydroxyphenyl)acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(3-hydroxyphenyl)acetate can be synthesized through several methods. One common method involves the reaction of styrene with formic acid to produce phenylethanol. This intermediate is then reacted with sodium hydroxide to form hydroquinone, which subsequently reacts with formic acid to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the esterification of 3-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(3-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.
Reduction: Formation of 3-hydroxyphenylethanol.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Synthesis and Preparation
The synthesis of Methyl 2-(3-hydroxyphenyl)acetate typically involves the transesterification of o-hydroxyphenylacetic acid with methanol. This reaction can be performed under mild conditions using acidic catalysts, resulting in high yields and minimal by-products .
Pharmaceutical Applications
This compound has been studied for its potential as a pharmaceutical intermediate. It serves as a precursor in the synthesis of various bioactive compounds, including:
Anticancer Agents
Recent studies have highlighted the compound's role in synthesizing novel anticancer agents. For instance, derivatives of this compound have been shown to exhibit significant antiproliferative activity against cancer cell lines such as HeLa cells, with IC₅₀ values comparable to established drugs like doxorubicin .
Compound | Activity (IC₅₀) |
---|---|
This compound derivative | 0.69 μM |
Doxorubicin | 2.29 μM |
HDAC Inhibitors
The compound has also been explored for its potential as a histone deacetylase (HDAC) inhibitor. Modifications to the methyl ester have led to the development of potent HDAC inhibitors that mimic peptide structures, enhancing their suitability for pharmaceutical applications .
Agrochemical Applications
This compound is an important intermediate in the synthesis of agrochemicals, particularly fungicides like Azoxystrobin. This compound is known for its effectiveness against various fungal diseases affecting crops without posing risks to groundwater or non-target organisms .
Case Study: Azoxystrobin Synthesis
The preparation of Azoxystrobin involves multiple steps where this compound acts as a key intermediate:
- Step 1 : Synthesis of o-hydroxyphenylacetic acid methyl ester.
- Step 2 : Reaction with dichloro pyrimidine derivatives to form a complex structure that exhibits fungicidal properties.
This method not only improves yield but also minimizes environmental impact by avoiding wastewater generation during the synthesis process .
Industrial Applications
This compound is utilized in various industrial processes, including:
- Flavoring and Fragrance : The compound is used in the formulation of flavors and fragrances due to its pleasant aromatic profile.
- Chemical Intermediates : It serves as a building block for synthesizing other organic compounds in chemical manufacturing.
Mechanism of Action
The mechanism of action of methyl 2-(3-hydroxyphenyl)acetate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
- Methyl 2-(2-hydroxyphenyl)acetate
- Methyl 3-hydroxybenzoate
- Methyl 4-hydroxyphenylacetate
Comparison: Methyl 2-(3-hydroxyphenyl)acetate is unique due to the position of the hydroxyl group on the aromatic ring, which influences its reactivity and interaction with other molecules. Compared to methyl 2-(2-hydroxyphenyl)acetate, the 3-hydroxy derivative has different steric and electronic properties, leading to variations in its chemical behavior and applications .
Biological Activity
Methyl 2-(3-hydroxyphenyl)acetate, a compound with the molecular formula C9H10O3, has garnered interest in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
This compound features a hydroxy group positioned at the meta position relative to the acetate group. This structural arrangement is significant as it influences the compound's reactivity and biological activity. The compound can undergo various chemical transformations, including oxidation and reduction, leading to the formation of different derivatives that may exhibit distinct biological properties.
Antioxidant Activity
The phenolic structure of this compound is associated with notable antioxidant properties . Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This antioxidant activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and cardiovascular disorders .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties . Compounds derived from phenolic structures often modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have shown that related compounds can reduce COX-2 expression in cancer cells, suggesting a potential mechanism for mitigating inflammation .
Antimicrobial Activity
In addition to its antioxidant and anti-inflammatory effects, this compound has been evaluated for its antimicrobial activity . Preliminary studies indicate that it can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents .
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. As a ligand, it can bind to receptors or enzymes, modulating their activity and leading to various physiological responses. For instance, its antioxidant properties may stem from its ability to donate electrons to free radicals, neutralizing their harmful effects .
Study on Antioxidant Activity
A study investigated the antioxidant capabilities of this compound using the DPPH radical scavenging assay. The results indicated a significant reduction in DPPH radical concentration, highlighting the compound's potential as a natural antioxidant .
Anti-inflammatory Mechanism Exploration
In another study focusing on inflammatory responses, this compound was shown to inhibit the production of pro-inflammatory cytokines in cultured macrophages. This suggests that the compound may play a role in modulating immune responses and could be beneficial in conditions characterized by chronic inflammation .
Comparison with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
Methyl 2-(4-hydroxyphenyl)acetate | Para-hydroxylated derivative | Different anti-inflammatory profile |
Methyl 2-(2-hydroxyphenyl)acetate | Ortho-hydroxylated derivative | Enhanced antimicrobial activity |
Methyl 3-hydroxybenzoate | Simple benzoic acid derivative | Stronger antioxidant effects |
The differences in biological activities among these compounds can be attributed to their structural variations, particularly the position of hydroxyl groups which affects their interaction with biological targets.
Properties
IUPAC Name |
methyl 2-(3-hydroxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDDOQIUPAINLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194899 | |
Record name | Methyl 3-hydroxyphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42058-59-3 | |
Record name | Methyl 3-hydroxyphenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042058593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-hydroxyphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-hydroxyphenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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